4-アミノ-3-(メチルスルファニル)フェノール

概要

説明

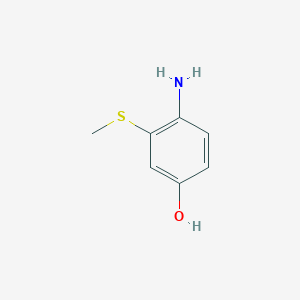

4-Amino-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C7H9NOS and a molar mass of 155.22 g/mol It is characterized by the presence of an amino group (-NH2), a methylsulfanyl group (-SCH3), and a hydroxyl group (-OH) attached to a benzene ring

科学的研究の応用

Synthesis of Dyes and Pigments

4-Amino-3-(methylsulfanyl)phenol serves as an important intermediate in the synthesis of various dyes and pigments. Its ability to form complex structures makes it valuable in producing vibrant colors used in textiles and coatings.

Case Study: Fluoran Dyes

Fluoran dyes, which are widely used for their fluorescent properties, can be synthesized using 4-Amino-3-(methylsulfanyl)phenol as a precursor. These dyes find applications in:

- Textile Industry : For dyeing fabrics.

- Biological Staining : In microscopy for visualizing cellular structures.

Pharmaceutical Applications

The compound plays a significant role in pharmaceutical chemistry, particularly in the development of drugs that target specific biological pathways.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of 4-Amino-3-(methylsulfanyl)phenol exhibit antimicrobial properties. These compounds can be modified to enhance their efficacy against various pathogens, making them candidates for new antibiotic formulations.

Analytical Chemistry

In analytical chemistry, 4-Amino-3-(methylsulfanyl)phenol is utilized as a reagent for detecting phenolic compounds through spectrophotometric methods.

Case Study: Spectrophotometric Analysis

A study demonstrated the use of 4-Amino-3-(methylsulfanyl)phenol in a spectrophotometric method for analyzing phenolic compounds in environmental samples. The sensitivity of this method allows for the detection of low concentrations of pollutants, contributing to environmental monitoring efforts.

Material Science

The compound is also explored for its potential applications in material science, particularly in developing high-performance polymers and resins.

Case Study: High-End Resins

Research has shown that 4-Amino-3-(methylsulfanyl)phenol can be incorporated into resin formulations to improve thermal stability and mechanical properties. These resins are suitable for applications in aerospace and automotive industries where performance under extreme conditions is crucial.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Dyes and Pigments | Synthesis of Fluoran Dyes | Used in textiles and biological staining |

| Pharmaceuticals | Development of Antimicrobial Agents | Potential for new antibiotic formulations |

| Analytical Chemistry | Spectrophotometric Detection | Effective for environmental monitoring |

| Material Science | High-End Resin Development | Enhances thermal stability and mechanical properties |

作用機序

Target of Action

It is known that phenols, a group to which this compound belongs, are often involved in electroanalytical detection .

Mode of Action

Phenols, including this compound, can be detected through an indirect electrochemical protocol . This involves the determination of target phenols through an electrochemically adapted optical protocol .

Biochemical Pathways

Phenolic compounds, which include this compound, are known to be synthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Result of Action

It is known that phenolic compounds are synthesized and accumulated in host plants during harsh environmental conditions .

生化学分析

Biochemical Properties

4-Amino-3-(methylsulfanyl)phenol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions and can act as a substrate for certain enzymes. For instance, it can interact with peroxidase enzymes, which catalyze the oxidation of phenolic compounds. The interaction between 4-Amino-3-(methylsulfanyl)phenol and these enzymes is typically characterized by the transfer of electrons, leading to the formation of reactive intermediates .

Cellular Effects

The effects of 4-Amino-3-(methylsulfanyl)phenol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Amino-3-(methylsulfanyl)phenol can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, 4-Amino-3-(methylsulfanyl)phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates. Furthermore, 4-Amino-3-(methylsulfanyl)phenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Amino-3-(methylsulfanyl)phenol over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can change over time, with prolonged exposure leading to alterations in cellular metabolism and gene expression. In vitro and in vivo studies have shown that 4-Amino-3-(methylsulfanyl)phenol can have long-term effects on cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 4-Amino-3-(methylsulfanyl)phenol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, with certain dosages leading to adverse effects such as oxidative stress and cellular damage. In animal studies, high doses of 4-Amino-3-(methylsulfanyl)phenol have been associated with liver and kidney toxicity, highlighting the importance of dosage regulation.

Metabolic Pathways

4-Amino-3-(methylsulfanyl)phenol is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can interact with enzymes such as cytochrome P450 oxidases, which play a key role in the metabolism of xenobiotics. Additionally, 4-Amino-3-(methylsulfanyl)phenol can affect metabolic flux by altering the levels of metabolites involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of 4-Amino-3-(methylsulfanyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, 4-Amino-3-(methylsulfanyl)phenol can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence its bioavailability and activity within different cellular compartments .

Subcellular Localization

4-Amino-3-(methylsulfanyl)phenol is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm, nucleus, and mitochondria, with its localization influenced by targeting signals and post-translational modifications. In the mitochondria, 4-Amino-3-(methylsulfanyl)phenol can affect mitochondrial function and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-nitro-3-(methylsulfanyl)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-3-(methylsulfanyl)phenol may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.

化学反応の分析

Types of Reactions

4-Amino-3-(methylsulfanyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can further modify the amino group or the methylsulfanyl group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

4-Amino-3-(methylthio)phenol: Similar in structure but with a different sulfur-containing group.

4-Amino-3-hydroxyphenol: Lacks the methylsulfanyl group, affecting its reactivity and applications.

4-Amino-3-methylphenol: Contains a methyl group instead of a methylsulfanyl group, leading to different chemical properties.

Uniqueness

4-Amino-3-(methylsulfanyl)phenol is unique due to the presence of both an amino group and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

生物活性

4-Amino-3-(methylsulfanyl)phenol (CAS No. 37407-24-2) is a phenolic compound that has garnered attention for its diverse biological activities, particularly its potential as an antioxidant and therapeutic agent. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₉NOS

- Molecular Weight : 155.22 g/mol

- Structure : The compound features an amino group (-NH₂), a methylthio group (-S-CH₃), and a hydroxyl group (-OH) attached to a phenolic ring.

Antioxidant Activity

4-Amino-3-(methylsulfanyl)phenol exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. Studies have shown that it can inhibit lipid peroxidation and protect cellular components from oxidative damage, which is crucial for preventing various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Research indicates that this compound has potential anticancer effects. It may induce apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, it has been observed to affect the MAPK/ERK pathway, which is vital for cell proliferation and survival . In vitro studies have demonstrated that treatment with 4-Amino-3-(methylsulfanyl)phenol leads to reduced viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in tumor progression. For instance, it can act as an inhibitor of protein tyrosine phosphatases (PTPs), which are implicated in various signaling pathways related to cell growth and differentiation . This inhibition can lead to altered cellular responses, potentially reducing tumor growth.

Molecular Interactions

The biological activity of 4-Amino-3-(methylsulfanyl)phenol is largely attributed to its ability to bind to various biomolecules, including enzymes and receptors. The presence of the methylthio group enhances its interaction with target proteins, influencing their activity and stability .

Cellular Effects

At the cellular level, this compound modulates several processes:

- Cell Cycle Regulation : It can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in damaged or malignant cells.

- Gene Expression Modulation : It affects the expression of genes involved in oxidative stress response and apoptosis .

Case Studies

- In Vitro Study on Cancer Cells : A study demonstrated that 4-Amino-3-(methylsulfanyl)phenol significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

- Antioxidant Efficacy : In a model simulating oxidative stress, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels, indicating its effectiveness as an antioxidant agent .

Data Summary Table

特性

IUPAC Name |

4-amino-3-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNPJAGSKRJTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597711 | |

| Record name | 4-Amino-3-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37407-24-2 | |

| Record name | 4-Amino-3-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。